molecular formula C23H26N2O4 B2784394 3-(3,3-dimethylbutanamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide CAS No. 887887-59-4

3-(3,3-dimethylbutanamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2784394
CAS No.: 887887-59-4
M. Wt: 394.471
InChI Key: IASLTBVZQKPMQQ-UHFFFAOYSA-N
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Description

3-(3,3-dimethylbutanamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-dimethylbutanamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials might include benzofuran derivatives, amines, and carboxylic acids. Common synthetic routes could involve:

    Amidation reactions: Combining an amine with a carboxylic acid derivative to form the amide bond.

    Esterification reactions: Forming esters from carboxylic acids and alcohols, which can be further transformed into amides.

    Substitution reactions: Introducing functional groups into the benzofuran ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using catalysts to accelerate reactions.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-dimethylbutanamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introducing oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.

    Reduction: Removing oxygen atoms or adding hydrogen atoms, potentially converting carbonyl groups to alcohols.

    Substitution: Replacing one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution might introduce halogen or nitro groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,3-dimethylbutanamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide would depend on its specific biological target. Potential mechanisms might include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Disrupting cellular processes: Such as cell division or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with similar benzofuran core structures.

    Amides: Compounds with similar amide functional groups.

    Phenyl derivatives: Compounds with similar phenyl ring structures.

Uniqueness

3-(3,3-dimethylbutanamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-(3,3-dimethylbutanoylamino)-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-5-28-16-12-10-15(11-13-16)24-22(27)21-20(25-19(26)14-23(2,3)4)17-8-6-7-9-18(17)29-21/h6-13H,5,14H2,1-4H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASLTBVZQKPMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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